molecular formula C30H36N2O2 B12555470 1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) CAS No. 143166-92-1

1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)

Cat. No.: B12555470
CAS No.: 143166-92-1
M. Wt: 456.6 g/mol
InChI Key: HOVZNPORLABGBW-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) is a complex organic compound that features a unique structure combining piperidine and phenylprop-2-en-1-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) involves its interaction with specific molecular targets. The piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenylprop-2-en-1-one groups may interact with enzymes or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipiperidinoethane: Similar structure but lacks the phenylprop-2-en-1-one groups.

    1,1’-Ethylenebispiperidine: Another related compound with a similar core structure.

Uniqueness

1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) is unique due to the presence of both piperidine and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

CAS No.

143166-92-1

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

3-phenyl-1-[4-[2-[1-(3-phenylprop-2-enoyl)piperidin-4-yl]ethyl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C30H36N2O2/c33-29(15-13-25-7-3-1-4-8-25)31-21-17-27(18-22-31)11-12-28-19-23-32(24-20-28)30(34)16-14-26-9-5-2-6-10-26/h1-10,13-16,27-28H,11-12,17-24H2

InChI Key

HOVZNPORLABGBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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